2-Ethoxy-5-fluoropyrimidin-4-amine is a pyrimidine derivative with the chemical formula and a molecular weight of 157.15 g/mol. This compound features an ethoxy group at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring, along with an amino group at the 4-position. Its structural characteristics contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
Common reagents used in these reactions include bases like potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation processes.
Research into the biological activity of 2-Ethoxy-5-fluoropyrimidin-4-amine indicates potential therapeutic applications. The compound is being studied for its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its fluorine substitution may enhance its pharmacological properties, making it a candidate for further investigation in drug development .
The synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine typically involves the reaction of 2-ethoxypyrimidine with a fluorinating agent under controlled conditions. Various methods have been reported, including:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the pyrimidine structure.
2-Ethoxy-5-fluoropyrimidin-4-amine has several applications across different fields:
Studies on the interactions of 2-Ethoxy-5-fluoropyrimidin-4-amine with biomolecules have shown that it can modulate enzyme activity and influence cellular pathways. The exact mechanisms are still under investigation, but preliminary results suggest that it may act as an inhibitor or modulator for certain enzymes involved in nucleotide metabolism .
Several compounds share structural similarities with 2-Ethoxy-5-fluoropyrimidin-4-amine. Here are some notable examples:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 2-Chloro-5-fluoropyrimidine | Chlorine atom instead of an ethoxy group | 0.72 |
| 4-Amino-2-chloro-5-fluoropyrimidine | Contains an amino group and chlorine | 0.68 |
| 5-Fluoro-2-methoxypyrimidin-4-amine | Methoxy group instead of ethoxy | 0.95 |
| 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | Hydrazine substituent at the 4-position | 0.84 |
| 5-Fluoro-2-methylpyrimidin-4-amine | Methyl group instead of ethoxy | 0.68 |
The uniqueness of 2-Ethoxy-5-fluoropyrimidin-4-amine lies in its specific combination of functional groups, which grant it distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and application in drug development and organic synthesis .
2-Ethoxy-5-fluoropyrimidin-4-amine belongs to the pyrimidine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. Pyrimidines are fundamental to nucleic acid biochemistry and serve as scaffolds for numerous pharmacologically active compounds. The substitution pattern of this derivative—ethoxy, fluorine, and amino groups—imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
The compound’s fluorine atom enhances metabolic stability by resisting oxidative degradation, while the ethoxy group contributes to solubility in organic solvents. A comparison with analogous pyrimidine derivatives highlights its unique properties:
This structural versatility enables applications in nucleoside analog synthesis and enzyme-targeted therapies.
The discovery of fluoropyrimidines traces back to the 1950s with the synthesis of 5-fluorouracil (5-FU), a cornerstone anticancer agent. Early research focused on modifying the pyrimidine ring to enhance therapeutic efficacy and reduce toxicity. The introduction of fluorine, a bioisostere for hydrogen, emerged as a strategy to improve pharmacokinetics and target affinity.
2-Ethoxy-5-fluoropyrimidin-4-amine is synthesized via nucleophilic substitution reactions. One method involves reacting 2-ethoxypyrimidine with fluorinating agents like Selectfluor® under controlled conditions. Another approach employs chloro-fluoropyrimidine intermediates, where chlorine is displaced by ethoxy groups in the presence of potassium carbonate. These methods yield the compound with purities exceeding 95%, as confirmed by HPLC and LC-MS analyses.
Modern studies emphasize the compound’s role in developing kinase inhibitors and antiviral agents. Its amino group facilitates hydrogen bonding with enzymatic active sites, while the fluorine atom enhances membrane permeability. Researchers have also explored its utility in metal-organic frameworks (MOFs) for catalytic applications, leveraging its ability to coordinate transition metals.
The molecular structure of 2-Ethoxy-5-fluoropyrimidin-4-amine consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3 [2]. The compound features three distinct substituents: an ethoxy group (-OCH₂CH₃) at the 2-position, a fluorine atom at the 5-position, and an amino group (-NH₂) at the 4-position [1] [2].
Constitutional Formula: C₆H₈FN₃O
Molecular Weight: 157.15 g/mol [1] [2]
Chemical Abstract Service Number: 56076-21-2 [1] [2]
International Union of Pure and Applied Chemistry Name: 2-ethoxy-5-fluoropyrimidin-4-amine [2]
Simplified Molecular Input Line Entry System: CCOC1=NC=C(C(=N1)N)F [2]
International Chemical Identifier: InChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) [2]
International Chemical Identifier Key: UNPWKSQAHRVMMH-UHFFFAOYSA-N [2]
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈FN₃O | [1] [2] |
| Molecular Weight | 157.15 g/mol | [1] [2] |
| Chemical Abstract Service Number | 56076-21-2 | [1] [2] |
| European Community Number | 259-981-0 | [2] |
| Molecular Descriptor Laboratory Number | MFCD18973123 | [1] [2] |
The physicochemical properties of 2-Ethoxy-5-fluoropyrimidin-4-amine have been characterized through computational modeling and experimental determination [4] [5]. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems [3].
Physical State and Appearance
2-Ethoxy-5-fluoropyrimidin-4-amine typically exists as a solid at room temperature [3]. The compound exhibits stability under standard laboratory conditions when stored properly under inert atmosphere at temperatures between 2-8°C [1] [4].
Density and Molecular Properties
The predicted density of 2-Ethoxy-5-fluoropyrimidin-4-amine is 1.278 ± 0.06 g/cm³ [4] [5]. This density value reflects the compact molecular packing influenced by the presence of the fluorine atom and the ethoxy substituent.
Thermal Properties
The predicted boiling point of 2-Ethoxy-5-fluoropyrimidin-4-amine is 285.5 ± 43.0°C [4] [6]. This relatively high boiling point indicates significant intermolecular interactions, likely attributable to hydrogen bonding involving the amino group and the electronegative nitrogen atoms in the pyrimidine ring [4].
Computational Properties
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 0.6 | Computational [2] |
| Hydrogen Bond Donor Count | 1 | Computational [2] |
| Hydrogen Bond Acceptor Count | 5 | Computational [2] |
| Rotatable Bond Count | 2 | Computational [2] |
| Exact Mass | 157.06514005 Da | Computational [2] |
| Topological Polar Surface Area | 61 Ų | Computational [2] |
| Heavy Atom Count | 11 | Computational [2] |
| Complexity | 124 | Computational [2] |
Solubility Characteristics
2-Ethoxy-5-fluoropyrimidin-4-amine demonstrates solubility in polar organic solvents [3]. The presence of the ethoxy group contributes to its lipophilicity, while the amino group and pyrimidine nitrogen atoms provide sites for hydrogen bonding with polar solvents [3].
The spectroscopic characterization of 2-Ethoxy-5-fluoropyrimidin-4-amine encompasses various analytical techniques that provide definitive structural confirmation [7] [8]. These methods are essential for establishing the identity and purity of the compound in research and pharmaceutical applications [9] [10].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of fluoropyrimidine compounds [9] [10]. The presence of fluorine in 2-Ethoxy-5-fluoropyrimidin-4-amine makes ¹⁹F Nuclear Magnetic Resonance particularly valuable for monitoring and characterizing this compound [10].
The pyrimidine ring protons exhibit characteristic chemical shifts that reflect the electronic environment influenced by the fluorine and ethoxy substituents [7] [8]. The amino group protons typically appear as a broad signal due to rapid exchange with solvent molecules [7].
The ethoxy group displays distinctive patterns with the methyl protons appearing as a triplet and the methylene protons as a quartet, confirming the ethyl substitution pattern [7] [8]. The coupling constants between adjacent protons provide additional structural confirmation [8].
Infrared Spectroscopy
Infrared spectroscopy provides characteristic absorption bands that identify functional groups within 2-Ethoxy-5-fluoropyrimidin-4-amine [11]. The amino group typically exhibits absorption bands in the region of 3300-3500 cm⁻¹ corresponding to N-H stretching vibrations [11].
The pyrimidine ring system contributes characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region [11]. The ethoxy group provides C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching around 1000-1300 cm⁻¹ [11].
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of 2-Ethoxy-5-fluoropyrimidin-4-amine [9]. The molecular ion peak appears at m/z 157, corresponding to the molecular weight of the compound [2].
Common fragmentation patterns include loss of the ethoxy group and subsequent fragmentation of the pyrimidine ring system [9]. The presence of fluorine contributes to distinctive isotope patterns that aid in structural confirmation [9].
The structural and chemical properties of 2-Ethoxy-5-fluoropyrimidin-4-amine can be understood through comparison with related fluoropyrimidine derivatives [12] [13] [14]. This comparative approach reveals the influence of specific substitution patterns on molecular properties and biological activity [15] [16].
Structural Relationship to 5-Fluorouracil Derivatives
2-Ethoxy-5-fluoropyrimidin-4-amine shares structural similarities with established fluoropyrimidine compounds used in medicinal chemistry [17] [18]. The compound differs from 5-fluorouracil by the presence of an amino group at the 4-position instead of a hydroxyl group, and an ethoxy substituent at the 2-position [15].
Comparison with 2-Ethoxy-5-fluoropyrimidin-4(1H)-one
A closely related compound, 2-Ethoxy-5-fluoropyrimidin-4(1H)-one (Chemical Abstract Service Number: 56177-80-1), differs by having a carbonyl group instead of an amino group at the 4-position [19] [20] [21]. This structural difference significantly affects the electronic distribution and hydrogen bonding capacity of the molecule [20] [22].
| Property | 2-Ethoxy-5-fluoropyrimidin-4-amine | 2-Ethoxy-5-fluoropyrimidin-4(1H)-one |
|---|---|---|
| Molecular Formula | C₆H₈FN₃O | C₆H₇FN₂O₂ |
| Molecular Weight | 157.15 g/mol | 158.13 g/mol |
| Melting Point | Not reported | 180-184°C |
| Density | 1.278 g/cm³ (predicted) | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 285.5°C (predicted) | 182.4 ± 50.0°C |
Electronic Effects of Fluorine Substitution
The fluorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring [23] [15] [16]. Fluorine substitution typically increases the electron-withdrawing character of the ring system, affecting reactivity patterns and biological interactions [16].
Studies of fluorinated pyrimidine derivatives demonstrate that fluorine substitution can enhance metabolic stability and modify pharmacokinetic properties [13] [14] [15]. The strategic placement of fluorine atoms has become a well-established approach in medicinal chemistry for optimizing drug properties [16].
Comparison with Other Ethoxy-Substituted Pyrimidines
The ethoxy group at the 2-position distinguishes 2-Ethoxy-5-fluoropyrimidin-4-amine from methoxy-substituted analogs [23]. This substitution affects lipophilicity, solubility characteristics, and potential metabolic pathways [3].
Research on pyrimidine derivatives indicates that alkoxy substituents at the 2-position can significantly influence biological activity through effects on membrane permeability and protein binding [25] [26]. The ethoxy group provides a balance between hydrophilic and lipophilic character that may be advantageous for certain applications [3].
Structure-Activity Relationships in Fluoropyrimidine Series
Systematic studies of fluoropyrimidine derivatives reveal that substitution patterns significantly affect biological properties [25] [15] [16]. The combination of ethoxy, fluorine, and amino substituents in 2-Ethoxy-5-fluoropyrimidin-4-amine represents a unique substitution pattern within this chemical class [16].
The amino group at the 4-position provides sites for hydrogen bonding and potential metabolic modification [7] [8]. This functional group can participate in various chemical reactions and biological interactions that distinguish it from related compounds with different 4-position substituents [15] [16].
Implications for Chemical Reactivity
The substitution pattern of 2-Ethoxy-5-fluoropyrimidin-4-amine influences its chemical reactivity compared to other fluoropyrimidine derivatives [23] [15]. The electron-donating amino group at the 4-position counteracts some of the electron-withdrawing effects of the fluorine substituent [16].